Substance P Fragment 1-7

Receptor Pharmacology Binding Assay Neuropeptide

SP(1-7) is the N-terminal metabolite of Substance P, exerting anti-nociceptive effects opposite to its parent. It binds a specific receptor (Kd 0.5-4.4 nM) distinct from NK1/NK2/NK3, making it essential for non-opioid analgesia research. Full-length SP or C-terminal fragments cannot substitute; they produce opposite outcomes. SP(1-7) potently antagonizes SP-induced aversive effects at picomolar doses (1.0-4.0 pM). For medicinal chemistry, its scaffold enables key SAR: C-terminal amidation boosts binding affinity 5-10 fold; N-methylation enhances proteolytic stability. Purchase ≥97% pure native heptapeptide to ensure reproducible, biologically relevant data.

Molecular Formula C41H65N13O10
Molecular Weight 900.0 g/mol
CAS No. 68060-49-1
Cat. No. B549628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P Fragment 1-7
CAS68060-49-1
SynonymsSP(1-7)
substance P (1-7)
Molecular FormulaC41H65N13O10
Molecular Weight900.0 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48)
InChIKeyKPHDBQWTCKBKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P Fragment 1-7 (CAS 68060-49-1): Sourcing the N-Terminal Heptapeptide for Pain and Neuropharmacology Research


Substance P Fragment 1-7 (SP(1-7), CAS 68060-49-1) is the major bioactive N-terminal metabolite of the tachykinin neuropeptide Substance P (SP), formed through endogenous proteolytic cleavage [1]. With the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe and a molecular weight of 900.04 g/mol, this heptapeptide exerts biological effects that are frequently opposite to those of its full-length parent peptide, including anti-nociceptive and anti-hyperalgesic actions [2]. It is available from commercial vendors as a ≥97% pure (HPLC) solid powder for research applications .

Why Generic Substitution Fails: SP(1-7) Binds to a Distinct, High-Affinity Site Independent of NK1 Receptors


Researchers cannot assume that other Substance P fragments or full-length SP can be substituted for SP(1-7) in experimental designs. Binding studies using [3H]-SP(1-7) in rat CNS membranes demonstrate that this N-terminal fragment binds with high affinity (Kd 0.5–4.4 nM) to a specific, saturable receptor site that is distinct from the NK1, NK2, and NK3 neurokinin receptors targeted by full-length SP [1]. In contrast, SP(1-7) fails to displace [3H]-SP binding to the NK1 receptor at concentrations up to 10 μM, confirming its unique, non-NK1-mediated mechanism of action [2]. Consequently, substituting SP(1-7) with full-length SP or C-terminal fragments (e.g., SP(5-11)) will yield functionally opposite biological outcomes in assays of pain, opioid modulation, and behavior.

Quantitative Evidence for SP(1-7) Differentiation: Binding Affinity, Functional Antagonism, and In Vivo Selectivity


Receptor Binding: SP(1-7) Has a Unique, High-Affinity Site (Kd 0.5 nM) Not Recognized by NK1 Ligands

The selection of SP(1-7) over full-length SP or C-terminal fragments is justified by its interaction with a distinct, high-affinity binding site. In rat spinal cord membranes, [3H]-SP(1-7) bound to two sites: a high-affinity site with a Kd of 0.5 nM and a low-affinity site with a Kd of 12 nM. In contrast, full-length SP and the C-terminal fragment SP(5-11) showed no or negligible affinity for this SP(1-7) binding site [1]. Crucially, SP(1-7) also fails to displace [3H]-SP from the NK1 receptor at concentrations up to 10 μM, whereas SP itself shows an IC50 of 11.8 nM [2].

Receptor Pharmacology Binding Assay Neuropeptide CNS

Functional Antagonism: SP(1-7) Potently Antagonizes SP-Induced Aversive Behavior at Low Picomolar Doses

SP(1-7) functions as a potent endogenous antagonist of full-length Substance P and its fragments in vivo. When co-injected into the spinal cord at low picomolar doses (1.0-4.0 pM), SP(1-7) greatly decreased the aversive behaviors induced by SP or the C-terminal fragment SP(5-11), which were injected at 0.1 nM . This functional antagonism is a key differentiator from other N-terminal fragments and establishes SP(1-7) as an essential tool for modulating SP-mediated signaling.

In Vivo Pharmacology Behavioral Neuroscience Neuropeptide Antagonist

Behavioral Selectivity: SP(1-7) Reduces Aggression Independent of Opioid Mechanisms, Unlike Full-Length SP

In a mouse model of isolation-induced aggression, SP(1-7) and full-length SP(1-11) both reduced fighting. However, a critical mechanistic divergence was observed: the aggression-reducing effect of SP(1-11) was significantly enhanced by the opioid antagonist naloxone, whereas the effect of SP(1-7) remained completely unchanged [1]. Furthermore, the C-terminal fragment analog SP(7-11) had the opposite effect, increasing fighting behavior, which was then antagonized by naloxone.

Behavioral Pharmacology Aggression Opioid System Naloxone

Pain Model Selectivity: SP(1-7) Provides Neuropathic Pain-Specific Analgesia, Unlike the Opioid DAMGO

In a mouse model of neuropathic pain (chronic constriction injury, CCI), SP(1-7) and its amidated analog displayed a selective, dose-dependent anti-allodynia effect for neuropathic pain. In contrast, the μ-opioid receptor agonist DAMGO produced a non-selective, general reduction in allodynia sensitivity in both nerve-injured and normal paws [1]. Additionally, full-length SP produced the opposite effect, inducing algesia (increased pain sensitivity) [1]. This demonstrates a clear functional and therapeutic divergence between SP(1-7), SP, and standard opioid analgesics.

Pain Research Neuropathic Pain Analgesia In Vivo

Structure-Activity Relationship (SAR): C-Terminal Amidation Increases Binding Affinity 5-10 Fold Over SP(1-7)

For researchers developing analogs or requiring a tool with enhanced stability/affinity, the C-terminal amidation of SP(1-7) is a crucial differentiator. Binding studies demonstrate that replacing the C-terminal carboxyl group of SP(1-7) with an amide group (i.e., SP(1-7)-NH2) results in a 5-10 fold improvement in binding affinity for the specific SP(1-7) receptor site [1]. This modification represents a key strategy for enhancing the in vitro potency of this peptide scaffold.

Medicinal Chemistry SAR Peptide Chemistry Binding Affinity

Optimal Application Scenarios for SP(1-7) in Neuroscience and Pain Research


Investigating Non-Opioid, Neuropathic Pain Pathways

SP(1-7) is the ideal tool compound for studies aiming to dissect neuropathic pain mechanisms distinct from the opioid system. As demonstrated in the CCI model, SP(1-7) provides selective, dose-dependent anti-allodynia for nerve-injured paws, a profile not seen with the μ-opioid agonist DAMGO, which acts non-selectively [1]. Its use is essential for validating novel non-opioid analgesic targets.

Studying NK1-Independent Modulation of Dopamine and Opioid Systems

Researchers exploring the interplay between neurokinin, dopamine, and opioid systems should select SP(1-7) to isolate NK1-independent effects. Evidence shows SP(1-7) acts at a high-affinity (Kd 0.5 nM) binding site distinct from NK1 receptors [1] and modulates behaviors like morphine withdrawal [2] and aggression independent of naloxone-sensitive opioid mechanisms [3].

Functional Antagonism of Substance P Signaling In Vivo

Experiments requiring the blockade, rather than activation, of SP-mediated pathways should utilize SP(1-7). Co-administration studies in the spinal cord demonstrate that SP(1-7) at low picomolar doses (1.0-4.0 pM) potently antagonizes the aversive behavioral effects of SP and SP(5-11) [1]. This makes it a crucial reagent for dissecting the physiological role of endogenous SP.

Medicinal Chemistry SAR and Development of Peptidomimetics

For medicinal chemistry programs focused on the SP(1-7) scaffold, the native heptapeptide is the essential starting material. Its C-terminal amidation provides a quantifiable 5-10 fold boost in binding affinity [1], establishing a key SAR anchor. Further, N-methylation scans of the amide backbone have been shown to affect proteolytic stability in plasma, guiding the design of more stable analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Substance P Fragment 1-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.